

# Applications of 1,1-Divinylcyclopropane in Organic Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

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This document provides a detailed overview of the applications of 1,1-divinylcyclopropane in modern organic synthesis. It covers key rearrangement reactions, their application in the synthesis of complex molecules and natural products, and detailed experimental protocols for their implementation in a laboratory setting.

## Introduction

1,1-Divinylcyclopropanes are strained carbocyclic systems that serve as versatile intermediates in organic synthesis. The relief of ring strain provides a strong thermodynamic driving force for a variety of transformations, primarily rearrangement reactions. These reactions allow for the rapid construction of complex molecular architectures, particularly five- and seven-membered ring systems, which are common motifs in biologically active molecules and natural products. The reactivity of 1,1-divinylcyclopropanes can be controlled through thermal, radical, or transition-metal-catalyzed conditions, leading to a diverse range of products from a single precursor.

## Key Applications

The synthetic utility of 1,1-divinylcyclopropanes is primarily demonstrated through two major classes of reactions:

- **Thermal Rearrangements:** Upon heating, 1,1-divinylcyclopropanes can undergo a variety of rearrangements, including the vinylcyclopropane rearrangement to form vinylcyclopentenenes, and in suitably substituted systems, tandem aromatic Cope-ene reactions.
- **Radical Cyclizations:** The vinyl groups of 1,1-divinylcyclopropanes are excellent radical acceptors. Treatment with radical initiators, such as tributyltin hydride, can trigger cascade cyclizations to rapidly build polycyclic systems.

These reactions have been successfully applied in the total synthesis of several natural products, including the alkaloids epi-meloscinine and meloscinine.

## Data Presentation

The following tables summarize quantitative data for key reactions involving 1,1-divinylcyclopropanes.

Table 1: Thermal Rearrangements of 1,1-Divinyl-2-phenylcyclopropanes[1][2][3]

Substrate (Amide)	Conditions	Product(s)	Yield (%)	Reference
N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide	Toluene, 110 °C, 24 h	Vinylcyclopentene & Tricyclic Spirolactam	16 & 71	[1][2]
Ethyl 2-phenyl-1,1-divinylcyclopropane-1-carboxylate	Toluene, 250 °C	Vinylcyclopentene	High Yield	[1]
N,N-diallyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide	Toluene, 110 °C	Aromatic Cope-ene Product	-	[1]

Table 2: Radical Cyclization of 1,1-Divinylcyclopropanes in the Synthesis of Meloscine Analogs[1]

Substrate	Conditions	Product	Yield (%)	Reference
N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide	Bu <sub>3</sub> SnH, AIBN, Benzene, 80 °C	Tetracyclic Precursor to epi-Meloscine	38	[1]

## Experimental Protocols

### Protocol 1: Thermal Rearrangement of an N-Allyl-1,1-divinylcyclopropane Carboxamide

This protocol describes the thermal rearrangement of an N-allyl-1,1-divinylcyclopropane carboxamide to yield a vinylcyclopentene and a tricyclic spirolactam.[1][2]

Materials:

- N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide
- Toluene, anhydrous
- Argon or Nitrogen gas supply
- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide (1.0 eq).
- Add anhydrous toluene to achieve a concentration of approximately 0.01 M.
- Purge the flask with argon or nitrogen for 15 minutes.
- Heat the reaction mixture to 110 °C and maintain for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the vinylcyclopentene and tricyclic spirolactam products.
- Characterize the products by NMR and mass spectrometry. The vinylcyclopentene was isolated in 16% yield, and the tricyclic spirolactam in 71% yield.[\[1\]](#)[\[2\]](#)

## Protocol 2: Tandem Radical Cyclization for the Synthesis of a Meloscine Precursor

This protocol details the key tandem radical cyclization step in the synthesis of epi-meloscine.  
[\[1\]](#)

Materials:

- N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide
- Tributyltin hydride (Bu<sub>3</sub>SnH)
- Azobisisobutyronitrile (AIBN)
- Benzene, anhydrous
- Argon or Nitrogen gas supply

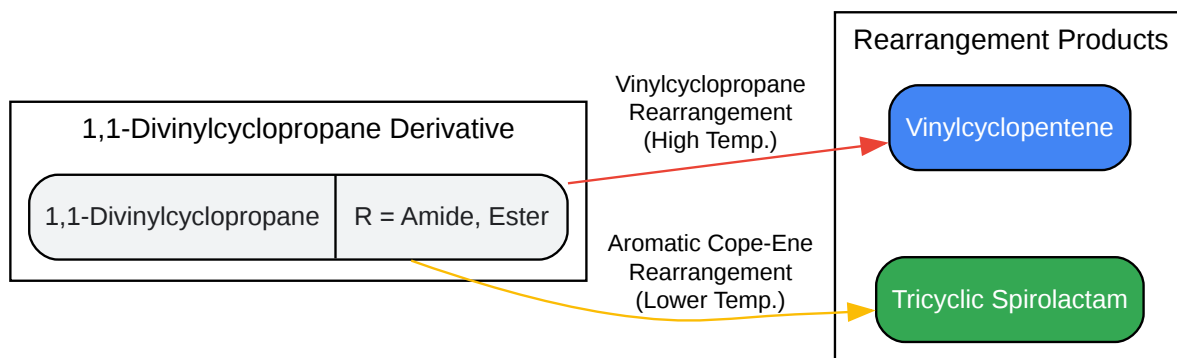
- Syringe pump
- Round-bottom flask with reflux condenser
- Heating mantle or oil bath

#### Procedure:

- In a flame-dried round-bottom flask, dissolve N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide (1.0 eq) in anhydrous benzene to a concentration of 0.02 M.
- Add AIBN (0.1 eq) to the solution.
- In a separate flame-dried syringe, prepare a solution of Bu<sub>3</sub>SnH (1.1 eq) in anhydrous benzene.
- Heat the flask containing the substrate and AIBN to 80 °C under an argon or nitrogen atmosphere.
- Using a syringe pump, add the solution of Bu<sub>3</sub>SnH to the reaction mixture over a period of 4 hours.
- After the addition is complete, continue to stir the reaction at 80 °C for an additional 2 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic product (38% yield).<sup>[1]</sup>

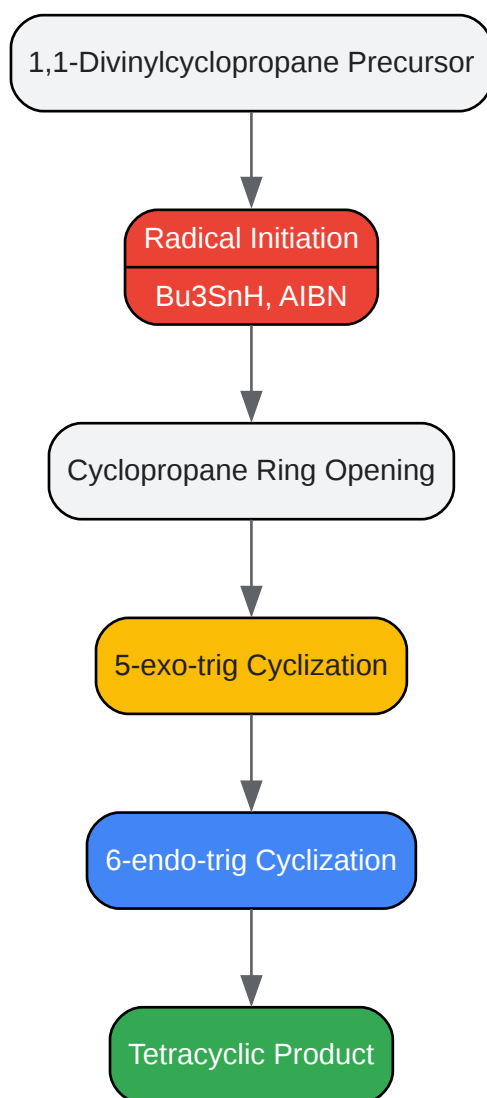
## Visualizations

The following diagrams illustrate the key reaction pathways of 1,1-divinylcyclopropane.



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Caption: Thermal rearrangement pathways of 1,1-divinylcyclopropanes.



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Caption: Tandem radical cyclization of a 1,1-divinylcyclopropane.

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## References

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